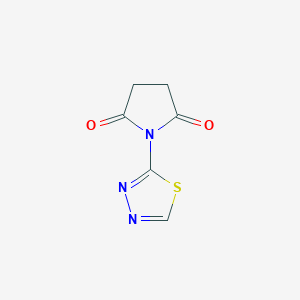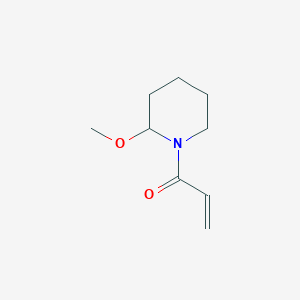![molecular formula C14H18ClNO3S2 B14349247 2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride CAS No. 92133-65-8](/img/structure/B14349247.png)
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride is an organic compound that features a piperidine ring, a sulfonyl group, and a propanoyl chloride moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride typically involves multiple steps. One common route starts with the sulfonylation of 4-mercaptophenyl piperidine using sulfonyl chloride under basic conditions. The resulting sulfonylated intermediate is then reacted with propanoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially forming sulfoxides or sulfones.
Coupling Reactions: The compound can be used in coupling reactions such as Suzuki-Miyaura or Heck reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amide, while oxidation could produce a sulfone.
Aplicaciones Científicas De Investigación
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological or inflammatory conditions.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonyl and propanoyl chloride groups can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Piperidine-1-sulfonyl)phenyl chloride
- 2-(Phenylsulfanyl)propanoyl chloride
- 4-(Piperidine-1-sulfonyl)benzoic acid
Uniqueness
2-{[4-(Piperidine-1-sulfonyl)phenyl]sulfanyl}propanoyl chloride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both a sulfonyl group and a propanoyl chloride moiety allows for diverse chemical transformations and interactions with biological targets.
Propiedades
Número CAS |
92133-65-8 |
|---|---|
Fórmula molecular |
C14H18ClNO3S2 |
Peso molecular |
347.9 g/mol |
Nombre IUPAC |
2-(4-piperidin-1-ylsulfonylphenyl)sulfanylpropanoyl chloride |
InChI |
InChI=1S/C14H18ClNO3S2/c1-11(14(15)17)20-12-5-7-13(8-6-12)21(18,19)16-9-3-2-4-10-16/h5-8,11H,2-4,9-10H2,1H3 |
Clave InChI |
MGZJDEJYKILFRU-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)Cl)SC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(10-Bromodecyl)oxy]naphthalene](/img/structure/B14349168.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)


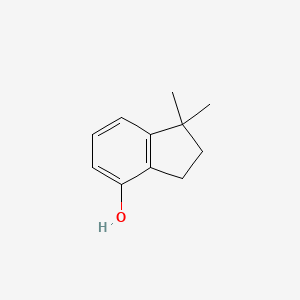

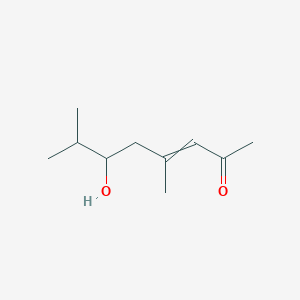
![1-[(But-2-en-1-yl)oxy]-3-ethoxypropan-2-ol](/img/structure/B14349213.png)
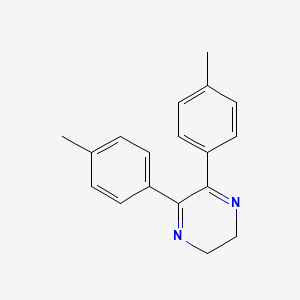
![S-[4-(Decyloxy)phenyl] 4-(hexyloxy)benzene-1-carbothioate](/img/structure/B14349229.png)
![1H-4lambda~5~-[1,4,2,3]Diazadiphospholo[2,3-b][1,4,2,3]diazadiphosphole-2,4,6(3H,5H,7H)-trione](/img/structure/B14349235.png)
